(2,5-Dibromopyridin-3-yl)methanamine
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Overview
Description
(2,5-Dibromopyridin-3-yl)methanamine is an organic compound with the molecular formula C6H6Br2N2. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 5th positions, and a methanamine group is attached to the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dibromopyridin-3-yl)methanamine typically involves the bromination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the bromination of 3-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dibromopyridin-3-yl)methanamine can undergo various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, PhI(OAc)2, TEMPO
Reduction: LiAlH4, NaBH4
Substitution: NaN3, KSCN
Major Products Formed
Oxidation: Imines, nitriles, oximes
Reduction: Secondary and tertiary amines
Substitution: Azides, thiocyanates
Scientific Research Applications
(2,5-Dibromopyridin-3-yl)methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-Dibromopyridin-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromopyridine: Similar structure but lacks the methanamine group.
3,5-Dibromopyridine: Bromine atoms at different positions.
2,5-Dibromopyrimidine: Pyrimidine ring instead of pyridine.
Uniqueness
(2,5-Dibromopyridin-3-yl)methanamine is unique due to the presence of both bromine atoms and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H6Br2N2 |
---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(2,5-dibromopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H,2,9H2 |
InChI Key |
DBDWCBMIJPUFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)Br)Br |
Origin of Product |
United States |
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